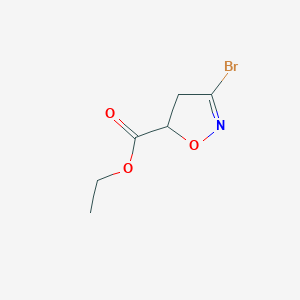

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBIKTVOBKHIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735595 | |

| Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823787-15-1 | |

| Record name | Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive 3-bromo substituent on the dihydroisoxazole core, render it a valuable precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the significant role of the 3-bromo-4,5-dihydroisoxazole scaffold as a covalent modifier of biological targets, with a particular focus on its application in the development of novel enzyme inhibitors for therapeutic intervention.

Introduction: The Significance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring system is a prominent feature in numerous biologically active compounds. The introduction of a bromine atom at the 3-position dramatically influences the chemical reactivity of this heterocycle, transforming it into a potent electrophilic "warhead". This strategic modification allows for the targeted covalent inactivation of nucleophilic residues, such as cysteine, within the active sites of enzymes. This mechanism of action is of profound interest in drug discovery for developing highly potent and selective inhibitors. This compound serves as a versatile starting material for introducing this reactive pharmacophore into more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.

Chemical Structure

The structure of this compound is characterized by a five-membered dihydroisoxazole ring, substituted with a bromine atom at the 3-position and an ethyl carboxylate group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Data

A compilation of the key physicochemical properties of the title compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 823787-15-1 | [1][2] |

| Molecular Formula | C₆H₈BrNO₃ | [1][2] |

| Molecular Weight | 222.04 g/mol | [1] |

| IUPAC Name | ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | [3] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Storage | 0-8 °C | [2][3] |

| SMILES | CCOC(=O)C1CC(Br)=NO1 | [2] |

Spectroscopic Properties (Analog-Based)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | dd | 1H | H-5 |

| ~3.5 - 3.9 | m | 2H | H-4 |

| 4.21 | q | 2H | -OCH₂CH₃ |

| 1.30 | t | 3H | -OCH₂CH₃ |

Note: The chemical shifts for the dihydroisoxazole ring protons (H-4 and H-5) are estimations based on similar structures and can be influenced by the solvent and substitution pattern.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~150 | C-3 (C=N) |

| ~80 | C-5 |

| ~62 | -OCH₂CH₃ |

| ~40 | C-4 |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1600 | C=N stretch |

| ~1200 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 221/223 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 176/178 | [M - OCH₂CH₃]⁺ |

| 148/150 | [M - CO₂CH₂CH₃]⁺ |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.

[3+2] Cycloaddition: The Key Synthetic Strategy

The formation of the 4,5-dihydroisoxazole ring is most commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[4] In the case of this compound, the dipolarophile is ethyl acrylate. The bromonitrile oxide dipole is typically generated in situ from a suitable precursor, such as dibromoformaldoxime, in the presence of a base.

Caption: General scheme for the [3+2] cycloaddition synthesis.

Experimental Protocol: A Generalized Approach

The following is a generalized, self-validating protocol for the synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives, which can be adapted for the specific synthesis of the title compound.

Step 1: In situ Generation of Bromonitrile Oxide

-

To a stirred solution of dibromoformaldoxime in an appropriate organic solvent (e.g., diethyl ether or dichloromethane), a mild base such as sodium bicarbonate is added.

-

The reaction is typically performed at room temperature. The dehydrobromination of dibromoformaldoxime generates the highly reactive bromonitrile oxide.

Step 2: Cycloaddition Reaction

-

To the solution containing the in situ generated bromonitrile oxide, a solution of ethyl acrylate in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

-

The reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity of the 3-Bromo-4,5-dihydroisoxazole Core

The bromine atom at the 3-position of the dihydroisoxazole ring is a key determinant of the molecule's reactivity. It acts as a good leaving group, making the C-3 position susceptible to nucleophilic attack. This electrophilic nature is the basis for its utility as a covalent modifier of biological macromolecules.

Applications in Drug Discovery: A Covalent Inhibitor Scaffold

The 3-bromo-4,5-dihydroisoxazole moiety has emerged as a valuable "warhead" for the design of covalent inhibitors targeting a range of enzymes.

Covalent Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway. Upregulation of glycolysis is a hallmark of many cancer cells (the Warburg effect), making GAPDH an attractive target for anticancer drug development.[4][5] Derivatives of 3-bromo-4,5-dihydroisoxazole have been shown to be potent covalent inhibitors of human GAPDH (hGAPDH).[6][7]

The inhibitory mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of GAPDH on the electrophilic C-3 position of the dihydroisoxazole ring, leading to the displacement of the bromide ion and the formation of a stable covalent bond. This irreversible inhibition of GAPDH disrupts the glycolytic pathway, leading to energy depletion and ultimately cell death in cancer cells.[4]

Caption: Mechanism of covalent inhibition of GAPDH.

Structure-Activity Relationship (SAR) Considerations

The substituent at the 5-position of the 3-bromo-4,5-dihydroisoxazole ring plays a crucial role in modulating the potency and selectivity of these inhibitors. While the 3-bromo moiety acts as the reactive "warhead," the group at the 5-position influences the binding affinity of the molecule to the target enzyme. The ethyl carboxylate group in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse substituents at this position to optimize target engagement and pharmacokinetic properties.[8] For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, enabling the exploration of different interactions within the enzyme's binding pocket.

Conclusion

This compound is a highly valuable and versatile building block in contemporary drug discovery. Its synthesis via the efficient [3+2] cycloaddition reaction and the inherent reactivity of the 3-bromo substituent make it an ideal starting point for the development of covalent enzyme inhibitors. The demonstrated success of its derivatives as inhibitors of GAPDH underscores the potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further exploration of the structure-activity relationships of derivatives of this compound is a promising avenue for the discovery of next-generation covalent drugs.

References

-

Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. Available from: [Link]

-

Donadelli, M., Dando, I., & Bova, S. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers, 14(13), 3153. Available from: [Link]

-

Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Available from: [Link]

-

Conti, P., Pinto, A., Tamborini, L., De Micheli, C., & Pinto, A. (2019). Covalent Inhibitors of Plasmodium falciparum Glyceraldehyde 3-Phosphate Dehydrogenase with Antimalarial Activity in Vitro. ACS medicinal chemistry letters, 10(4), 590-595. Available from: [Link]

-

Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Available from: [Link]

-

Semenov, V. V., Ivanov, D. M., & Ksenofontov, A. L. (2020). Effective Synthesis of 3, 4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2020(1), 123-134. Available from: [Link]

-

Kotian, S. Y., Kudva, N. U., Rai, K. M. L., & Byrappa, K. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033-1036. Available from: [Link]

-

Norman, M. H., Min, J., & Gellman, S. H. (2009). A library of 3-aryl-4, 5-dihydroisoxazole-5-carboxamides. Journal of combinatorial chemistry, 11(3), 467-474. Available from: [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound;CAS No.:823787-15-1 [chemshuttle.com]

- 3. This compound 95% | CAS: 823787-15-1 | AChemBlock [achemblock.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Substituted Isoxazoline Compounds

This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and diverse biological activities of substituted isoxazoline compounds. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers practical protocols to empower further innovation in this dynamic field of medicinal and agricultural chemistry.

Introduction: The Isoxazoline Scaffold - A Privileged Structure in Bioactive Compound Design

The isoxazoline ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms and one double bond.[1] This structural motif is not merely a synthetic curiosity but has emerged as a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[2] Its unique electronic and steric properties, coupled with the relative stability and synthetic accessibility of the ring system, make it an ideal foundation for developing novel bioactive molecules. The weak N-O bond is susceptible to ring-opening, rendering isoxazolines valuable as synthetic intermediates for more complex molecules.[3][4]

Derivatives of the isoxazoline core exhibit an exceptionally broad spectrum of biological activities, including potent insecticidal, acaricidal, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This versatility stems from the fact that the isoxazoline ring acts as a rigid framework, allowing for the precise three-dimensional positioning of various substituent groups to optimize interactions with a wide array of biological targets. This guide delves into the core chemistry, mechanisms of action, and therapeutic potential of this remarkable class of compounds.

Foundational Chemistry: Synthesis of the Isoxazoline Core

The functional diversity of isoxazoline derivatives is made possible by robust and versatile synthetic methodologies. Understanding these synthetic routes is crucial for designing novel compounds with tailored biological activities. The two most prevalent strategies for constructing the isoxazoline ring are 1,3-dipolar cycloaddition and the cyclization of α,β-unsaturated carbonyl compounds.

1,3-Dipolar Cycloaddition

The most general and widely employed method for synthesizing isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[7][8] This reaction is highly efficient and regioselective, allowing for the creation of a diverse library of substituted isoxazolines by varying the substituents on both the nitrile oxide and the alkene starting materials.

The causality behind this method's preference lies in its convergent nature. Two distinct molecular fragments are brought together in a single, high-yield step, which is a cornerstone of efficient chemical synthesis. The choice of alkene and nitrile oxide precursors directly dictates the substitution pattern on the final isoxazoline ring, providing chemists with precise control over the final molecular architecture to probe structure-activity relationships.

Condensation/Cyclization Pathway

Below is a generalized workflow for the synthesis and initial biological screening of novel isoxazoline compounds.

Caption: A generalized workflow for the discovery of bioactive isoxazoline compounds.

Primary Mechanism of Action: Neurotransmission Blockade in Invertebrates

The most well-characterized biological activity of isoxazolines is their potent insecticidal and acaricidal effect, which has led to the development of several highly successful veterinary parasiticides.[6][10] The primary molecular target for this class of compounds is the ligand-gated chloride channels in the nervous system of invertebrates.[11][12]

Isoxazolines are non-competitive antagonists of both gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1][13][14] In a healthy invertebrate neuron, the binding of neurotransmitters like GABA to these channels opens them, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

By binding to a site on these channels distinct from the neurotransmitter binding site (an allosteric site), isoxazolines block the channel pore.[6] This action prevents the influx of chloride ions, thereby blocking the inhibitory signal. The result is uncontrolled nervous system activity, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[1][13]

The key to the safety profile of isoxazoline-based parasiticides in mammals is their high selectivity for invertebrate versus mammalian GABA receptors.[13][14] This selectivity ensures that the compounds are highly toxic to fleas and ticks at doses that are well-tolerated by the host animal.[15]

Caption: Mechanism of isoxazoline antagonism at invertebrate GABA-gated chloride channels.

A Broad Spectrum of Biological Activities

While best known as parasiticides, substituted isoxazolines possess a wide array of other biological activities, making them attractive candidates for drug discovery in multiple therapeutic areas.[4][16]

Antiparasitic and Insecticidal Activity

This is the most commercially successful application of isoxazolines. Compounds like fluralaner, afoxolaner, sarolaner, and lotilaner form the basis of leading flea and tick control products for companion animals.[1][6][17] Their success is due to their broad-spectrum efficacy, convenient oral administration, and long duration of action.[10] Agricultural insecticides such as fluxametamide and isocycloseram also utilize the isoxazoline scaffold.[1]

| Compound | Target Organism(s) | Typical Application |

| Afoxolaner | Fleas, Ticks | Canine oral parasiticide[6] |

| Fluralaner | Fleas, Ticks, Mites | Canine & Feline oral/topical parasiticide[1][14] |

| Sarolaner | Fleas, Ticks | Canine oral parasiticide[1][14] |

| Lotilaner | Fleas, Ticks, Demodex mites | Canine & Feline oral parasiticide; Human topical for blepharitis[1] |

| Isocycloseram | Various agricultural pests | Agricultural insecticide[1] |

Anticancer Activity

Several isoxazoline derivatives have demonstrated promising anticancer properties.[3][18] Their mechanisms are varied and target different hallmarks of cancer. For instance, some isoxazole-containing compounds have been shown to inhibit VEGFR-1 and VEGFR-2 tyrosine kinases, which are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][4] Other derivatives have shown cytotoxic activity against various cancer cell lines, including colon, breast, and lung cancer, by inducing apoptosis (programmed cell death).[4][7][8]

A study of bicyclic isoxazoline derivatives identified compounds with IC₅₀ values ranging from 17.7 to 58.8 µM against HCT-116 colon cancer cells.[7][8] Structure-activity relationship (SAR) studies have indicated that the specific substituents on the phenyl rings attached to the isoxazoline core are critical for determining potency and selectivity.[3][4]

Antimicrobial and Antifungal Activity

The isoxazoline scaffold is a fertile ground for the development of new antimicrobial agents.[5] Numerous studies have reported isoxazoline derivatives with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[5][7][9] The presence of specific functional groups, such as nitro moieties or halogenated phenyl rings, has been correlated with enhanced antimicrobial potency.[7][9]

| Compound Type | Target Microbe | Activity Metric | Reference |

| 3-nitroisoxazolines | Bacillus subtilis | MIK: 32 µg/mL | [7] |

| 3-nitroisoxazolines | Candida albicans | MIK: 8-32 µg/mL | [7] |

| Phenyl-substituted isoxazolines | Staphylococcus aureus | Zone of Inhibition | [5] |

Other Therapeutic Areas

The versatility of the isoxazoline scaffold extends to other potential therapeutic applications, including:

-

Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.[3][4]

-

Antiviral: Specific 3-aminoisoxazolines have demonstrated submicromolar activity against the influenza A (H1N1) virus.[7]

-

Neuroprotective: Isoxazole compounds are being investigated for potential use in treating neurodegenerative disorders like Alzheimer's disease.[3][16]

-

Antidiabetic: Some derivatives have shown promise as antidiabetic agents.[3][4]

Pharmacokinetics and Safety Profile

For any compound to be a successful therapeutic or agricultural agent, it must not only be effective but also possess a suitable pharmacokinetic and safety profile.

Pharmacokinetics

In veterinary applications, isoxazolines like afoxolaner are rapidly absorbed after oral administration, reaching maximum blood concentrations within a few hours.[14][15] They are highly protein-bound in the blood, which contributes to their long elimination half-life (often several weeks), allowing for convenient monthly or even quarterly dosing intervals.[15] Excretion is primarily through the biliary route.[15]

-

Afoxolaner (in dogs):

Safety and Toxicity

As discussed, the primary safety feature of isoxazoline parasiticides is their selectivity for invertebrate nerve channels.[11][13] Safety studies in dogs have shown a wide margin of safety, with some compounds being well-tolerated at more than five times the recommended therapeutic dose.[14][15]

However, it is important to note that isoxazoline products have been associated with neurologic adverse reactions in some dogs and cats, including muscle tremors, ataxia (loss of coordination), and seizures.[19] These events can occur in animals with or without a prior history of seizures.[19] While the incidence is considered low, pharmacovigilance data has prompted regulatory agencies like the U.S. FDA to issue alerts to veterinarians and pet owners.[17][19] This underscores the need for caution when administering these drugs to animals with known neurological disorders.[14]

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and evaluation of substituted isoxazoline compounds.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazoline via 1,3-Dipolar Cycloaddition

Objective: To synthesize a representative isoxazoline derivative for biological screening.

Causality: This protocol uses the robust 1,3-dipolar cycloaddition method. An in situ generation of the nitrile oxide from an oxime precursor is chosen for safety and convenience, avoiding the isolation of the potentially unstable nitrile oxide intermediate.

Methodology:

-

Oxime Formation: Dissolve 1 equivalent of a substituted benzaldehyde in ethanol. Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate. Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and pour it into ice water. Collect the precipitated aldoxime by filtration and dry.

-

Nitrile Oxide Generation & Cycloaddition: In a flask, dissolve 1 equivalent of the aldoxime and 1.2 equivalents of a substituted alkene (e.g., styrene) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add a mild oxidizing agent/dehydrating agent portion-wise at 0°C. A common choice is sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst, or N-Chlorosuccinimide (NCS).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup & Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isoxazoline derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Cup Plate Method)

Objective: To perform a primary screen of a synthesized isoxazoline for antibacterial activity.

Causality: The cup plate (or agar well diffusion) method is a self-validating system for initial screening. It provides a clear, qualitative (and semi-quantitative) measure of a compound's ability to inhibit microbial growth, indicated by a zone of inhibition. Including a standard antibiotic (positive control) and the solvent (negative control) validates the assay's responsiveness and ensures the observed effect is not due to the solvent.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify in a laminar flow hood.

-

Inoculum Preparation: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the prepared bacterial inoculum.

-

Well Creation: Use a sterile cork borer to create uniform wells (cups) in the agar.

-

Sample Preparation: Prepare a stock solution of the test isoxazoline compound in a suitable solvent like Dimethyl sulfoxide (DMSO) at a known concentration (e.g., 100 µg/mL).[5] Prepare a solution of a standard antibiotic (e.g., amoxicillin) at the same concentration to serve as a positive control.

-

Plate Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, the standard antibiotic solution, and the pure solvent (negative control) into separate, labeled wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of complete inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity. Compare the zone of inhibition of the test compound to that of the positive and negative controls.

Future Directions and Conclusion

The isoxazoline scaffold continues to be a highly productive platform for the discovery of new bioactive compounds. Future research is likely to focus on several key areas:

-

Expanding Therapeutic Applications: While dominant in parasitology, focused efforts to optimize isoxazoline derivatives for oncology, infectious diseases, and inflammatory conditions are gaining momentum.[16][18]

-

Overcoming Resistance: In both agriculture and medicine, the development of resistance is an ever-present threat. The synthesis of novel isoxazoline analogs will be crucial for developing agents that can circumvent existing resistance mechanisms.

-

Improving Safety Profiles: For human and animal health applications, further refinement of the isoxazoline structure to enhance selectivity and minimize off-target effects, particularly potential neurotoxicity, remains a high priority.

-

Multi-Targeted Agents: The unique architecture of the isoxazoline ring may allow for the design of single molecules that can modulate multiple targets, a promising strategy for treating complex diseases like cancer.[16]

References

-

Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information (PMC). [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

-

Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. U.S. Food and Drug Administration (FDA). [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

-

Isoxazoline Toxicosis in Animals. Merck Veterinary Manual. [Link]

-

Exploring Innovation in Isoxazoline Drugs Industry. Data Insights Market. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Isoxazoline. Wikipedia. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

-

Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. [Link]

-

Synthesis and biological significance of some novel isoxazoline derivatives. World Journal of Pharmaceutical Research. [Link]

-

Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ResearchGate. [Link]

-

Isoxazoline Toxicosis in Animals. MSD Veterinary Manual. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

-

GABAergic Neurotransmission and Toxicity 3: Isoxazolines. Royal Society of Chemistry. [Link]

-

GABAergic Neurotransmission and Toxicity 3: Isoxazolines. OUCI. [Link]

-

Characteristic isoxazoline compounds with anticancer activity. ResearchGate. [Link]

-

Survey of canine use and safety of isoxazoline parasiticides. National Center for Biotechnology Information (PMC). [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. National Center for Biotechnology Information (PMC). [Link]

-

Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed. [Link]

Sources

- 1. Isoxazoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsm.com [ijpsm.com]

- 6. researchgate.net [researchgate.net]

- 7. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]

- 8. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. datainsightsmarket.com [datainsightsmarket.com]

- 11. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 12. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. GABAergic Neurotransmission and Toxicity 3: Isoxazolines [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate in Cancer Research

Introduction: Targeting Cancer Metabolism with a Covalent Inhibitor

The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeting the unique metabolic dependencies of tumor cells. One of the most well-established metabolic hallmarks of cancer is the Warburg effect, a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and survival. Consequently, the enzymes of the glycolytic pathway have emerged as promising targets for novel anticancer agents.[1]

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate belongs to the 3-bromo-4,5-dihydroisoxazole (BDHI) class of compounds, which are recognized as potent covalent inhibitors of the key glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2][3][4] The 3-bromo-4,5-dihydroisoxazole moiety acts as an electrophilic "warhead," forming a covalent bond with the catalytic cysteine residue in the active site of GAPDH, leading to its irreversible inactivation.[4] This targeted inhibition of GAPDH disrupts the glycolytic flux, depletes cancer cells of energy and essential biosynthetic precursors, and ultimately triggers cell death. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cancer research, detailing its mechanism of action and providing robust protocols for its investigation.

Mechanism of Action: Covalent Inhibition of GAPDH and Downstream Cellular Consequences

The primary molecular target of this compound is the glycolytic enzyme GAPDH. This enzyme plays a critical role in the sixth step of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By covalently modifying the active site cysteine, the compound effectively shuts down this crucial enzymatic step.

The inhibition of GAPDH by 3-bromo-isoxazoline derivatives has been shown to induce a cascade of downstream events that contribute to their anticancer activity, including the induction of apoptosis and autophagy.[2] The disruption of glycolysis leads to a severe energy crisis within the cancer cell, activating cellular stress pathways that can culminate in programmed cell death.

Signaling Pathways Modulated by GAPDH Inhibition

The inhibition of GAPDH extends beyond simple energy depletion, impacting several key signaling pathways that govern cancer cell survival and proliferation. The functional consequences of GAPDH inhibition are multifaceted and can be influenced by the genetic background of the cancer cells, such as their p53 status.

Caption: Covalent inhibition of GAPDH by this compound.

Antiproliferative Activity

While specific IC50 values for this compound are not extensively published, the broader class of 4,5-dihydroisoxazole-5-carboxamide derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines.[5] For instance, certain derivatives have shown potent activity with IC50 values ranging from 4.03 to 104.45 μM against HeLa and MCF-7 cell lines.[5] Given the conserved 3-bromo-4,5-dihydroisoxazole warhead responsible for the covalent inhibition of GAPDH, it is anticipated that the ethyl ester derivative will exhibit a comparable range of antiproliferative efficacy. The table below summarizes the reported activity of a closely related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (Compound 11) against pancreatic cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) of Compound 11 |

| PaCa-3 | Pancreatic Ductal Adenocarcinoma | ~5 |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~15 |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~20 |

| PaCa-44 | Pancreatic Ductal Adenocarcinoma | ~20 |

Experimental Protocols

The following protocols provide a framework for investigating the anticancer properties of this compound.

Protocol 1: In Vitro Cell Viability Assay (Crystal Violet Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines.

Rationale: The crystal violet assay is a simple and reliable method for quantifying cell viability based on the staining of adherent cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arctomsci.com [arctomsci.com]

- 3. staff.najah.edu [staff.najah.edu]

- 4. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound;CAS No.:823787-15-1 [chemshuttle.com]

Application Notes and Protocols for Cysteine Labeling with Dihydroisoxazole Probes

Introduction: A New Frontier in Covalent Labeling

The selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery, enabling the study of protein function, localization, and the development of targeted covalent therapies.[1][2] Cysteine's unique nucleophilicity, owing to its thiol side chain, makes it an ideal target for covalent labeling.[3][4] While a variety of electrophilic "warheads" have been developed for this purpose, emerging chemical scaffolds offer new opportunities for selectivity and reactivity.[5] Among these, the 3-halo-4,5-dihydroisoxazole moiety has been identified as a promising electrophilic warhead for the covalent targeting of cysteine residues.[5][6]

Inspired by the naturally occurring antibiotic acivicin, 3-halo-4,5-dihydroisoxazole probes offer a unique reactivity profile, enabling the selective modification of activated cysteine residues in complex biological systems.[5][6] This document provides a comprehensive guide to the experimental procedures for utilizing dihydroisoxazole-based probes for cysteine labeling, from the underlying mechanism to detailed protocols for various applications and data analysis.

Mechanism of Cysteine Labeling by Dihydroisoxazole Probes

The covalent modification of cysteine by a 3-halo-4,5-dihydroisoxazole probe proceeds through a nucleophilic attack of the cysteine thiolate anion on the electrophilic C3 position of the dihydroisoxazole ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable covalent adduct.

The reactivity of the cysteine thiol is highly dependent on its local microenvironment and the pH of the surrounding buffer, which influences its deprotonation to the more nucleophilic thiolate anion.[3][7] The reaction rate generally increases with higher pH as the concentration of the thiolate anion increases.[7] This pH dependence can be exploited to achieve selectivity for cysteine residues with lower pKa values, which are often found in the active sites of enzymes.[3]

Sources

- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Design and Synthesis of Spirocyclic 3-Bromo-4,5-dihydroisoxazole Inhibitors

Executive Summary

This application note details the rational design and synthetic protocols for spirocyclic 3-bromo-4,5-dihydroisoxazoles (BDHIs) . While traditional planar heterocycles often suffer from poor solubility and metabolic liability, spirocyclic scaffolds offer increased

The 3-bromo-isoxazoline moiety serves a dual function in drug discovery:

-

Versatile Intermediate: A handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to generate diverse libraries.

-

Covalent Warhead: An electrophilic trap capable of targeting nucleophilic cysteine residues in enzymes such as hGAPDH (human Glyceraldehyde-3-phosphate dehydrogenase).

This guide provides a validated workflow from scaffold construction via [3+2] cycloaddition to biological validation.

Design Logic: The Spiro Advantage

The transition from flat, aromatic inhibitors to spirocyclic analogues is driven by the need to improve physicochemical properties without sacrificing potency.

Structural Rationale

-

Conformational Restriction: The spiro fusion locks the isoxazoline ring relative to the cycloalkane core. This reduces the entropic penalty of binding (

) compared to flexible linear analogues. -

Metabolic Stability: Spirocycles lack the exposed, oxidizable positions common in planar aromatics, often reducing clearance rates.

-

The 3-Bromo Handle: Unlike the stable 3-alkyl/aryl variants, the 3-bromo position allows for late-stage diversification.

Workflow Visualization

The following diagram illustrates the critical path from precursor selection to lead optimization.

Figure 1: Strategic workflow for generating spiro-isoxazoline libraries. The central scaffold allows bifurcation into covalent inhibitors or diversified ligands.

Synthetic Protocol: Scaffold Construction via [3+2] Cycloaddition

The core challenge in synthesizing 3-bromo-isoxazolines is the instability of the nitrile oxide intermediate. The protocol below utilizes dibromoformaldoxime (DBFO) as a precursor, which generates the reactive bromonitrile oxide in situ.

Safety Warning (Critical)

Hazard: Dibromoformaldoxime (DBFO) and its nitrile oxide derivatives are potentially energetic. Large-scale batch accumulation of the nitrile oxide must be avoided. The protocol below uses controlled, slow addition to maintain low steady-state concentrations of the reactive species.

Materials

-

Substrate: Methylene-cyclohexane or substituted exocyclic alkene (1.0 equiv).

-

Reagent: Dibromoformaldoxime (DBFO) (1.2 equiv).

-

Base:

or -

Solvent: Ethyl Acetate (EtOAc) or DCM/Water biphasic system.

Step-by-Step Protocol

-

Precursor Preparation: Synthesize DBFO from glyoxylic acid and hydroxylamine followed by bromination, or purchase commercially. Note: If synthesizing, keep temperature < 20°C to prevent decomposition.

-

Reaction Setup (Biphasic Method):

-

Dissolve the exocyclic alkene (e.g., 5 mmol) in EtOAc (20 mL).

-

Add solid

(15 mmol, 3.0 equiv) to the stirring solution. -

Crucial Step: Add DBFO (6 mmol, 1.2 equiv) dropwise as a solution in EtOAc over 30–60 minutes at room temperature.

-

Why? Slow addition prevents the dimerization of bromonitrile oxide into furoxans, ensuring the dipole reacts preferentially with the alkene.

-

-

Monitoring:

-

Monitor via TLC (Hexane/EtOAc 8:1). The 3-bromo-isoxazoline product is typically less polar than the oxime.

-

Reaction time is typically 2–12 hours.

-

-

Workup:

-

Quench with water (20 mL).

-

Extract aqueous layer with EtOAc (2 x 15 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography on silica gel.

-

Stability Note: 3-bromo-isoxazolines are generally stable on silica but should not be stored in strong basic media for extended periods.

-

Data Summary: Typical Yields

| Substrate (Alkene) | Product (Spiro-Isoxazoline) | Yield (%) | Regioselectivity |

| Methylene-cyclohexane | Spiro[cyclohexane-1,5'-isoxazoline] | 92% | >99:1 |

| N-Boc-4-methylene-piperidine | Spiro[piperidine-4,5'-isoxazoline] | 88% | >99:1 |

| 1-Methylene-tetralin | Spiro[tetralin-1,5'-isoxazoline] | 76% | 95:5 |

Diversification Protocol: The Suzuki-Miyaura Coupling

To transform the 3-bromo scaffold into a high-affinity inhibitor (Path B), a palladium-catalyzed cross-coupling is performed. This installation of an aromatic ring is critical for engaging hydrophobic pockets in targets like BRD4 or MIF.

Reaction Mechanism

The 3-bromo-isoxazoline is an electron-deficient heteroaryl halide. Oxidative addition is facile, but the isoxazoline ring is sensitive to harsh reducing conditions.

Figure 2: Conditions for late-stage diversification of the spiro-scaffold.

Protocol

-

Charge: In a microwave vial, combine the 3-bromo-spiro-isoxazoline (1.0 equiv), Aryl boronic acid (1.5 equiv), and

(0.05 equiv). -

Solvent: Add degassed 1,4-dioxane and 2M aqueous

(3:1 ratio). -

Reaction: Heat at 80°C (oil bath) or 100°C (microwave) for 1–4 hours.

-

Purification: Filter through Celite, concentrate, and purify via HPLC or flash chromatography.

Application Case Study: Covalent Inhibition of hGAPDH[1][2]

Recent studies (e.g., Eur. J. Med. Chem. 2023) have validated spirocyclic 3-bromo-4,5-dihydroisoxazoles as covalent inhibitors of hGAPDH .[1] The bromine atom activates the C-3 position, or the N-O bond acts as a latent electrophile, reacting with the catalytic Cysteine-152.

Biological Assay Protocol (Enzyme Kinetics)

Objective: Determine

-

Reagents:

-

Recombinant hGAPDH (2 nM final).

-

Substrate: Glyceraldehyde-3-phosphate (GAP) and

. -

Buffer: 50 mM sodium pyrophosphate (pH 8.5), 5 mM sodium arsenate.

-

-

Procedure:

-

Incubate hGAPDH with varying concentrations of the spiro-inhibitor (0, 0.1, 1, 10, 50

M) for different time points (0–60 min) at 37°C. -

Trigger reaction by adding GAP (1 mM) and

(0.5 mM). -

Readout: Monitor NADH production continuously at 340 nm using a microplate reader.

-

-

Analysis:

-

Plot the residual enzyme activity (

) vs. pre-incubation time. -

Fit data to a pseudo-first-order decay equation to obtain

. -

Plot

vs. [Inhibitor] to determine

-

Expected Results

A potent covalent inhibitor in this class should display time-dependent inhibition, with

References

-

Conti, P., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.[1] European Journal of Medicinal Chemistry, 252, 115286.

-

Battilocchio, C., et al. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[2][3] Organic Process Research & Development, 21(10), 1588–1594.

-

Pinto, A., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors.[4] Chemistry – A European Journal, 22(41), 14444-14448.

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

Sources

- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines [repository.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Nitrile Oxide Cycloaddition Reactions

Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation in their synthetic endeavors. As a versatile method for constructing five-membered heterocycles like isoxazolines and isoxazoles, the 1,3-dipolar cycloaddition of nitrile oxides is invaluable. However, like any chemical reaction, it is not without its nuances and potential for side product formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles governing these reactions, empowering you to optimize your experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My primary side product is a high-molecular-weight species that I suspect is a dimer of my nitrile oxide.

Q: I'm observing a significant amount of a byproduct with a mass corresponding to two units of my nitrile oxide. What is this compound, and why is it forming?

A: The most common side product in nitrile oxide cycloaddition reactions is the dimer of the nitrile oxide, which is a furoxan (also known as a 1,2,5-oxadiazole 2-oxide).[1][2][3][4] Nitrile oxides are highly reactive 1,3-dipoles that, in the absence of a suitable dipolarophile (your alkene or alkyne), will readily react with themselves in a [3+3] or a stepwise dimerization process.[5] This dimerization is often a rapid process and can significantly reduce the yield of your desired cycloadduct.[3]

The formation of furoxans is a well-documented and competing reaction pathway in nearly all nitrile oxide cycloadditions.[1][6] The propensity for dimerization is dependent on several factors, including the concentration of the nitrile oxide, the reactivity of the dipolarophile, and the reaction conditions.

Caption: Dimerization of nitrile oxides to form furoxans.

Q: How can I minimize the formation of furoxan byproducts in my reaction?

A: The key to suppressing furoxan formation is to maintain a low concentration of the nitrile oxide at any given time, ensuring that it preferentially reacts with your dipolarophile. The most effective strategy for this is the in situ generation of the nitrile oxide.[1][6] This means generating the nitrile oxide slowly in the presence of the dipolarophile, so it is trapped as it is formed.

Several methods exist for the in situ generation of nitrile oxides:

-

The Mukaiyama Method (Dehydration of Nitroalkanes): This classic method involves the dehydration of a primary nitroalkane using a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of a base (e.g., triethylamine).

-

The Huisgen Method (Dehydrohalogenation of α-Haloaldoximes): This involves the treatment of a hydroximoyl halide (e.g., a chloro- or bromo-oxime) with a base (e.g., triethylamine or potassium bicarbonate) to eliminate HX and generate the nitrile oxide.[3][7]

-

Oxidation of Aldoximes: A milder method involves the oxidation of aldoximes using oxidants like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or dimethyldioxirane.[2][4]

By slowly adding the generating reagent (e.g., the base or oxidant) to a solution of the nitrile oxide precursor and the dipolarophile, you can keep the instantaneous concentration of the nitrile oxide low, thus favoring the desired cycloaddition over dimerization.

Issue 2: My reaction is sluggish, and I'm still getting significant furoxan formation even with in situ generation.

Q: I'm using an in situ generation method, but the reaction is slow, and I'm still isolating a lot of the furoxan dimer. What can I do to improve the yield of my desired product?

A: This situation suggests that the rate of cycloaddition is not competitive with the rate of dimerization, even at low nitrile oxide concentrations. Here are several factors to consider and troubleshoot:

-

Reactivity of the Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides. If your dipolarophile is electron-rich or sterically hindered, the cycloaddition reaction may be slow. Consider if you can modify your substrate to increase its reactivity. For instance, the introduction of an electron-withdrawing group near the double or triple bond can accelerate the reaction.[8]

-

Reaction Temperature: While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the rate of nitrile oxide decomposition and dimerization. It is crucial to find an optimal temperature. If you are running your reaction at room temperature, try cooling it to 0 °C or even lower. Conversely, if the reaction is too slow at low temperatures, a modest increase in temperature might be beneficial.

-

Solvent Choice: The choice of solvent can influence the rates of both the cycloaddition and dimerization reactions. Non-polar, aprotic solvents like toluene, benzene, or dichloromethane are commonly used. Protic solvents should generally be avoided as they can react with the nitrile oxide. Experimenting with different solvents can sometimes lead to improved results.

-

Stoichiometry: Ensure you are using an appropriate excess of the dipolarophile. Using 1.5 to 2 equivalents of the alkene or alkyne can help to more effectively trap the in situ generated nitrile oxide.

Caption: A workflow for troubleshooting low-yielding nitrile oxide cycloadditions.

Issue 3: I'm observing other unexpected side products in my reaction mixture.

Q: Besides the furoxan dimer, I'm seeing other byproducts that I can't identify. What are other possible side reactions of nitrile oxides?

A: While furoxan formation is the most common side reaction, nitrile oxides can participate in other undesired transformations:

-

Reaction with Nucleophiles: Nitrile oxides are electrophilic at the carbon atom and can react with nucleophiles.[9] If your reaction mixture contains nucleophiles such as water, alcohols, or amines (which can be present as impurities or as part of your substrate), you may form hydroximic acids, O-alkyl hydroximates, or amidoximes, respectively. Ensure your reagents and solvents are dry and free of nucleophilic impurities.[10]

-

Rearrangement to Isocyanates: Under certain conditions, particularly with sterically hindered nitrile oxides or at elevated temperatures, nitrile oxides can rearrange to form isocyanates. These are also reactive species and can be trapped by nucleophiles or polymerize, leading to a complex mixture of byproducts.

-

Decomposition: Some nitrile oxides are thermally unstable and can decompose, especially those with electron-withdrawing groups.[11] This can lead to the formation of nitriles and other degradation products. Running the reaction at a lower temperature can help mitigate decomposition.

Experimental Protocols

Protocol 1: In Situ Generation of Benzonitrile Oxide via the Huisgen Method and Cycloaddition with Styrene

This protocol details the slow addition of a base to a solution of the hydroximoyl chloride and the dipolarophile to minimize furoxan formation.

Materials:

-

Benzhydroximoyl chloride

-

Styrene

-

Triethylamine (Et3N)

-

Toluene (dry)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add benzhydroximoyl chloride (1.0 eq) and styrene (1.5 eq).

-

Dissolve the solids in dry toluene (approximately 0.1 M concentration with respect to the hydroximoyl chloride).

-

In the dropping funnel, prepare a solution of triethylamine (1.1 eq) in dry toluene.

-

With vigorous stirring, add the triethylamine solution dropwise to the reaction mixture over a period of 1-2 hours at room temperature.

-

After the addition is complete, allow the reaction to stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture will contain triethylammonium chloride as a white precipitate. Filter the mixture through a pad of celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Purification Strategy to Remove Furoxan Byproducts

Furoxans are generally non-polar compounds and can often be separated from the desired, more polar isoxazoline or isoxazole products by standard column chromatography.[12]

Materials:

-

Crude reaction mixture

-

Silica gel (for column chromatography)

-

Hexanes (or petroleum ether)

-

Ethyl acetate (or diethyl ether)

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

-

Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the crude material onto the column.

-

Elute the column with a gradient of increasing polarity. The less polar furoxan dimer will typically elute first, followed by the more polar desired cycloadduct.

-

Monitor the fractions by TLC to identify and collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

For particularly challenging separations, other techniques such as preparative HPLC or crystallization may be necessary.

Data Summary

| Side Product | Formation Mechanism | Key Influencing Factors | Mitigation Strategy |

| Furoxan | Dimerization of nitrile oxide | High nitrile oxide concentration, unreactive dipolarophile | In situ generation of nitrile oxide, use of excess dipolarophile |

| Hydroximic Acid | Reaction with water | Presence of water in reagents or solvent | Use of dry solvents and reagents |

| Isocyanate | Thermal rearrangement | Steric hindrance, high temperature | Lower reaction temperature |

| Nitrile | Decomposition | Thermally unstable nitrile oxide | Lower reaction temperature |

References

-

Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(5), 2345. [Link]

-

ResearchGate. (n.d.). Nitrile Oxides | Request PDF. [Link]

-

Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Chen, K., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568. [Link]

-

ResearchGate. (n.d.). (A) Mechanism of 1,3-dipole cycloaddition reaction toward tetrazoles;.... [Link]

-

Chem Help ASAP. (2019, November 15). reactions of nitriles & strong nucleophiles [Video]. YouTube. [Link]

-

MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

-

Chegg. (2019, February 21). Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION. [Link]

-

Wiley Online Library. (n.d.). ChemInform Abstract: Dimerization of Nitrile Oxides of the 1,2,5-Oxadiazole Series. [Link]

-

ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]

-

Royal Society of Chemistry. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. [Link]

-

MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. [Link]

-

Erland Stevens. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]

-

ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. [Link]

-

ACS Publications. (n.d.). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. [Link]

-

Royal Society of Chemistry. (2023). Recent progress in synthesis and application of furoxan. [Link]

-

National Institutes of Health. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. [Link]

Sources

- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

Technical Support Center: 3-Bromo-4,5-dihydroisoxazole Compounds

Introduction

Welcome to the Technical Support Center. You are likely working with 3-bromo-4,5-dihydroisoxazole derivatives as electrophilic "warheads" for covalent inhibition (e.g., targeting Cysteine residues in GAPDH or Keap1) or as synthetic intermediates.

The Core Challenge: These compounds are designed to be reactive. The strained isoxazoline ring, combined with the labile C-Br bond, creates a "stability paradox"—the features that make them potent biological tools also make them prone to degradation during storage and purification.

This guide replaces generic advice with chemically grounded troubleshooting protocols.

Module 1: Critical Storage Protocols

Status: Prevention Phase

The primary failure mode for 3-bromo-4,5-dihydroisoxazoles is oxidative aromatization (loss of HBr to form the aromatic isoxazole) or hydrolytic ring opening .

Storage Stability Matrix

| Variable | Recommendation | Technical Rationale |

| Temperature | -20°C to -80°C | Thermal energy accelerates the elimination of HBr. At RT, spontaneous aromatization is slow but significant over weeks. |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen promotes radical pathways that can cleave the C-Br bond. Moisture initiates hydrolytic ring opening to |

| Light | Amber Vials / Foil | The C-Br bond is photosensitive. UV/Vis exposure generates bromine radicals ( |

| State | Solid / Precipitate | Store as a solid. In solution (especially chlorinated solvents), the rate of aromatization increases due to trace acidity (HCl formation). |

FAQ: Storage Issues

Q: Can I store my compound in DMSO stock solution? A: Only for short-term use (days). DMSO is nucleophilic and hygroscopic. Over time, water absorbed by DMSO will attack the imine-like bond of the isoxazoline ring. For libraries, store as dry powder and reconstitute immediately before assay.

Q: My white solid turned yellow after a week at 4°C. Is it ruined?

A: Likely impure, but salvageable. The yellow color indicates the liberation of elemental bromine (

-

Action: Dissolve in minimal DCM, wash with dilute sodium thiosulfate (to quench

), dry over

Module 2: Troubleshooting Decomposition

Status: Diagnosis Phase

Users often confuse the dihydro (active) form with the aromatic (inactive) impurity. You must be able to distinguish them spectroscopically.

Diagnostic Workflow: Degradation Pathways

The following diagram illustrates the two main death pathways for your compound: Aromatization (driven by base/acid/silica) and Ring Opening (driven by nucleophiles/reduction).

Figure 1: Primary degradation pathways. Note that "Silica Gel" is a common culprit for facilitating the transition to the red "Aromatic" node.

NMR Forensics: The "Fingerprint" Region

To confirm stability, focus on the 4.0 – 6.5 ppm region of your

| Feature | Dihydroisoxazole (Target) | Isoxazole (Decomposed) |

| C5-H Proton | Multiplet/Triplet at 4.8 – 5.5 ppm | Absent (Carbon is now |

| C4-H Protons | Multiplet (2H) at 3.0 – 3.8 ppm | Singlet (1H) at ~6.5 – 6.8 ppm |

| Carbon Saturation | Fully aromatic ring |

Technical Insight: If you see a sharp singlet appearing around 6.5-6.8 ppm, your compound has aromatized. This is irreversible.

Module 3: Handling & Purification Protocols

Status: Action Phase

The most common point of failure is purification. Standard silica gel is slightly acidic (

Safe Purification Workflow

Do NOT use unbuffered silica gel for difficult separations. Follow this modified protocol.

Figure 2: Decision tree for purification. The "Neutralized Silica" path is recommended for 3-bromo-4,5-dihydroisoxazoles to prevent acid-catalyzed elimination.

Step-by-Step: The "Neutral Silica" Protocol

-

Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

-

Buffering: Add 1% Triethylamine (Et3N) to the slurry. Swirl for 5 minutes.

-

Packing: Pour the column. Flush with 2 column volumes of neutral solvent (without Et3N) to remove excess base (excess base can cause ring opening).

-

Loading: Load your crude compound.

-

Elution: Run the column quickly. Do not leave the compound on silica overnight.

FAQ: Reactivity in Assays

Q: I am using this for GAPDH inhibition. Why is my

-

Mechanism:[1] These reducing agents contain thiols. Your compound is a "cysteine seeker." It will react with DTT in the buffer before it reaches the enzyme.

-

Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic towards the isoxazoline warhead than DTT.

References

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry. (2023).[1][2][3] Describes the synthesis and reactivity of the scaffold as a covalent warhead.

-

Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation. ChemistryOpen. (2018).[4] Details the electrophilic nature and stability in biological systems.

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. (2025).[5] Discusses the elimination/aromatization pathways and reactivity with nucleophiles.

-

13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Provides comparative NMR data for the aromatic isoxazole derivatives to aid in impurity identification.

Sources

- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. air.unipr.it [air.unipr.it]

- 4. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Purification of Crude Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Welcome to the technical support center for the purification of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for the development of covalent inhibitors, achieving high purity is paramount.[1][2] This document will address common challenges and provide robust protocols to ensure the integrity of your compound.

The primary route to this compound is the 1,3-dipolar cycloaddition of bromonitrile oxide with ethyl acrylate.[3] While effective, this synthesis can result in a crude product containing unreacted starting materials, byproducts from the in situ generation of the nitrile oxide, and other impurities that necessitate careful purification.

Troubleshooting and Purification Strategy Selection

The first step in any successful purification is to assess the crude product and select the most appropriate technique. The following guide will help you navigate common issues and choose the best path forward.

FAQ: Initial Assessment and Common Issues

Q1: What are the most likely impurities in my crude this compound?

A1: Given the synthesis via 1,3-dipolar cycloaddition, you can expect:

-

Unreacted Ethyl Acrylate: This is a volatile starting material and can often be removed under high vacuum, but residual amounts may co-elute with the product in non-polar solvent systems.

-

Dibromoformaldoxime: The precursor to bromonitrile oxide.

-

Byproducts from Nitrile Oxide Generation: Depending on the method of in situ generation (e.g., using a base like sodium bicarbonate), you may have inorganic salts and other byproducts.[4]

-

Polymerized Material: Ethyl acrylate can polymerize under certain conditions.

-

Regioisomers: While the cycloaddition with ethyl acrylate is generally regioselective, trace amounts of the other regioisomer may be present.[5]

Q2: My crude product is an oil, but I expected a solid. What does this mean?

A2: The physical state of your crude product can be a good indicator of purity. If it is an oil, it likely contains a significant amount of residual solvent or low-melting impurities. If the pure compound is a solid, a successful purification should result in crystallization.

Q3: How do I choose between column chromatography and recrystallization?

A3: This decision depends on the nature and quantity of the impurities:

-

Column Chromatography: This is the most versatile and common method for purifying isoxazoline derivatives.[6][7] It is ideal for removing impurities with different polarities from your target compound.

-

Recrystallization: This method is best suited when your crude product is already relatively pure (>90%) and you want to remove small amounts of impurities. It is also excellent for obtaining high-quality crystalline material. If your crude product is an oil or contains multiple impurities with similar polarities to your product, chromatography is the better first step.

Purification Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying your crude product.

Sources

- 1. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells [air.unipr.it]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles | MDPI [mdpi.com]

- 6. staff.najah.edu [staff.najah.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing 1,3-Dipolar Cycloadditions - The Role of the Solvent

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how solvent choice can critically impact the efficiency of your 1,3-dipolar cycloaddition reactions. This guide is structured to help you troubleshoot common issues and make informed decisions in your experimental design.

Section 1: The Foundational Principle: A Concerted Mechanism

Before troubleshooting, it's crucial to understand the "why." The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles.[1][2] It is a concerted, pericyclic reaction where the 4π electrons of a 1,3-dipole and the 2π electrons of a dipolarophile react to form a new ring through a single, highly ordered transition state.[2][3]

This concerted nature is the primary reason why, in many classical examples, the choice of solvent has a surprisingly small effect on the reaction rate.[3] Unlike reactions that proceed through charged intermediates, the polarity of the reactants and the transition state in a typical 1,3-dipolar cycloaddition are quite similar. Consequently, changing the solvent's polarity does not dramatically stabilize or destabilize the transition state relative to the starting materials, leading to only minor changes in reaction speed.[3]

Caption: The concerted mechanism of a 1,3-dipolar cycloaddition.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered in the lab.

Q1: My reaction yield is low or the rate is unacceptably slow. My starting materials are soluble, so what's the next step for solvent optimization?

A: This is a classic problem. While the general rule suggests a weak solvent effect, there are critical exceptions and nuances to exploit.

-

Causality: The issue might not be polarity in the classical sense, but specific molecular interactions. Protic solvents (like methanol or water) can form hydrogen bonds with your reactants. This can be a double-edged sword. If the solvent hydrogen-bonds to the 1,3-dipole (e.g., a nitrile oxide), it can over-stabilize it, increasing the activation energy and slowing the reaction. Conversely, hydrogen bonding to an electron-withdrawing group on the dipolarophile (e.g., a carbonyl) can polarize the π-system, making it more reactive and accelerating the reaction.

-

Troubleshooting Steps:

-

Assess Your Substrates: Look at your 1,3-dipole and dipolarophile. Do they have hydrogen-bond donors or acceptors?

-

Switch Solvent Class: If you are in a polar aprotic solvent (like ACN or DMF), try a polar protic one (like EtOH or MeOH), and vice-versa. The change in performance will give you mechanistic clues.

-

Consider a Non-Coordinating Solvent: Solvents like Toluene or Dichloromethane are less likely to participate in strong specific interactions. They provide a good baseline to understand the intrinsic reactivity.

-

Explore "On-Water" Conditions: For water-insoluble reagents, running the reaction in an aqueous suspension can lead to dramatic rate accelerations. This "on-water" effect is attributed to hydrophobic forces that pack the organic molecules together and hydrogen bonding at the interface that stabilizes the transition state.[1]

-

Q2: I'm developing a new 1,3-dipolar cycloaddition. How do I choose a rational starting solvent?

A: A pragmatic approach is to screen a small, diverse set of solvents to quickly map the reaction's behavior.

-